molecular formula C9H8BrF3O B093670 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS No. 18800-39-0

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Cat. No. B093670
CAS RN: 18800-39-0
M. Wt: 269.06 g/mol
InChI Key: NZOCBKYAZHDTDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that the synthesis of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" could potentially involve a bromination step followed by the introduction of an ethoxy group.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be characterized using techniques such as X-ray crystallography, as demonstrated by the determination of the crystal structures of various dibromo-bis(phenylalkoxy)benzene derivatives . These studies reveal the importance of interactions such as C–Br...π(arene), C–H...Br, and Br...Br in the solid-state packing of these molecules . Such analyses are crucial for understanding the molecular conformation and potential reactivity of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene".

Chemical Reactions Analysis

Bromo-substituted benzene compounds can participate in a variety of chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis, forming intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species . Additionally, bromo-substituted benzenes can be involved in Diels–Alder reactions, as seen with 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes . These reactions highlight the potential reactivity of "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" in forming new carbon-carbon bonds and its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives can be inferred from their structural characteristics and reactivity. For example, the presence of bromine atoms can significantly influence the density, boiling point, and solubility of these compounds. The trifluoromethyl group is known to impart unique electronic effects due to its strong electron-withdrawing nature, which can affect the acidity of adjacent protons and the overall reactivity of the molecule . The fluorescence properties of bromo-substituted benzenes, such as 1-bromo-4-(2,2-diphenylvinyl)benzene, indicate that these compounds may also exhibit interesting optical properties, which could be relevant for "1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene" .

Scientific Research Applications

  • Versatile Starting Material for Organometallic Synthesis : "1-Bromo-3,5-bis(trifluoromethyl)benzene" is a versatile starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Route to Naphthalenes and Naphthols : The compound is used in the preparation of naphthalenes and naphthols through reactions involving arynes, showcasing its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).

  • Intermediate in Organic Synthesis for Pharmaceuticals and Pesticides : It serves as an important intermediate in organic synthesis, especially in the pharmaceutical and pesticide industries. The compound's functional groups allow for various types of reactions, enabling the introduction of diverse functional groups (We, 2015).

  • Synthesis of Trifluoromethyl-substituted Pyridines : It is useful in the synthesis of trifluoromethyl-substituted pyridines, demonstrating its application in the preparation of organofluorine compounds (Cottet & Schlosser, 2002).

  • Coordination Chemistry of Fluorocarbons : The compound is involved in the coordination chemistry of fluorocarbons, indicating its role in the study and development of fluorine-containing chemical species (Plenio, Hermann, & Diodone, 1997).

  • Synthesis of Fluorine-Containing Polyethers : Its derivatives are used in synthesizing fluorine-containing polyethers, highlighting its significance in materials science, particularly in creating substances with unique properties like low dielectric constants and high thermal stability (Fitch et al., 2003).

  • Synthesis of Trifluoromethyl-bis(Trimethoxyphenyl)methane : The compound is employed in the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane, a unique compound with potential applications in various organic syntheses (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

  • Trifluoromethylation of Arenes and Heteroarenes : It is involved in the trifluoromethylation of aromatic and heteroaromatic compounds, a process relevant in pharmaceuticals and agrochemicals production (Mejía & Togni, 2012).

  • Synthesis of Novel Fluorine-containing Polyetherimide : The compound plays a role in the synthesis of new fluorine-containing polyetherimide, further demonstrating its importance in polymer science (Yu Xin-hai, 2010).

properties

IUPAC Name

1-(2-bromoethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCBKYAZHDTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378364
Record name 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

CAS RN

18800-39-0
Record name 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of NaOH at 33% (17 cc) is added dropwise to a solution of 3-trifluoromethylphenol (2.5) and 1,2-dibromoethane (30.0 g) in deionized water (30 cc). The resulting mixture is kept under refluxing conditions for 7 hours. The reaction mixture is then cooled, the oil formed is separated from the aqueous phase and distilled under a pressure of 15 mm Hg. The fraction within the range of from 118° to ° C. is collected. 26 g of the desired product is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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